Product packaging for Dnp-fad(Cat. No.:CAS No. 73121-99-0)

Dnp-fad

Cat. No.: B1196748
CAS No.: 73121-99-0
M. Wt: 1050.8 g/mol
InChI Key: NYKTUWQZGBKDBC-ODTKMWLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Dinitrophenol (DNP) and Flavin Adenine (B156593) Dinucleotide (FAD) in Cellular Metabolism

The individual components of DNP-FAD have well-established and distinct roles in cellular metabolism.

2,4-Dinitrophenol (B41442) (DNP) is a chemical compound known primarily for its ability to uncouple oxidative phosphorylation. nih.gov In cellular respiration, a proton gradient across the inner mitochondrial membrane is used by ATP synthase to produce ATP. wikipedia.org DNP, a proton ionophore, disrupts this process by transporting protons across the membrane, dissipating the gradient. wikipedia.orgjhu.edu Instead of being stored in the chemical bonds of ATP, the energy from the proton motive force is lost as heat. wikipedia.org This uncoupling effect leads to a dose-dependent increase in the basal metabolic rate as the body tries to compensate for the inefficient energy production by burning more fats and carbohydrates. nih.govwikipedia.org

Flavin Adenine Dinucleotide (FAD) is a redox-active coenzyme essential for a multitude of metabolic reactions. ontosight.ai Derived from riboflavin (B1680620) (vitamin B2), FAD is a crucial electron carrier in cellular respiration. droracle.aimdpi.com It participates in key metabolic pathways, including the citric acid cycle and the beta-oxidation of fatty acids. britannica.comontosight.ai In these reactions, FAD accepts electrons and protons to become its reduced form, FADH2. ontosight.ai FADH2 then donates these electrons to the electron transport chain, a process that is fundamental to the generation of the proton gradient and, ultimately, the synthesis of ATP. ontosight.aiontosight.ai FAD is thus central to energy production and the metabolism of carbohydrates, fats, and proteins. ontosight.ai

Table 1: Core Functions of DNP and FAD in Cellular Metabolism

Component Chemical Class Primary Role in Metabolism
2,4-Dinitrophenol (DNP) Nitrophenol / Proton Ionophore Uncouples oxidative phosphorylation by dissipating the mitochondrial proton gradient, inhibiting ATP synthesis and increasing metabolic rate. wikipedia.orgontosight.ai

| Flavin Adenine Dinucleotide (FAD) | Coenzyme / Flavin | Acts as an essential electron carrier, accepting electrons (reducing to FADH2) in metabolic pathways and donating them to the electron transport chain for ATP production. ontosight.aidroracle.aiontosight.ai |

Historical Development of Dinitrophenol Derivatives as Biochemical Tools

The utility of dinitrophenol and its derivatives in scientific research grew from early observations of its potent biological effects. Initially noted for its ability to increase metabolic rate, DNP was briefly used as a weight-loss medication in the 1930s before being withdrawn due to safety concerns. nih.govwikipedia.org This early clinical experience, however, cemented its identity as a powerful metabolic agent and spurred its adoption as a standard experimental tool. wikipedia.org

In biochemistry and cell biology, DNP became an invaluable chemical for studying the mechanism of oxidative phosphorylation. jhu.eduontosight.ai By uncoupling respiration from ATP synthesis, researchers could investigate the discrete processes of the electron transport chain and the functions of ATP synthase. researchgate.net

Over time, the DNP molecule was adapted for other research purposes, leading to the development of various derivatives. These derivatives have found applications across multiple fields:

Immunology : The DNP group functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. ontosight.ai This property makes DNP-protein conjugates essential tools for studying antibody production and immune reactions. ontosight.ai

Proteomics and Cell Biology : DNP-labeled compounds are used to tag proteins or peptides. ontosight.ai This labeling allows for their detection using anti-DNP antibodies, facilitating research into protein interactions, modifications, and quantification. ontosight.ai

Therapeutic Research : More recently, lipophilic derivatives of DNP, such as DNP esters, have been synthesized and incorporated into liposomes. mdpi.com This approach is being investigated for the targeted delivery of the uncoupling agent to specific tissues, such as the liver, to inhibit ATP synthesis in a controlled manner. mdpi.com

Table 2: Research Applications of Dinitrophenol Derivatives

Derivative Type Field of Application Research Use
Free 2,4-Dinitrophenol Biochemistry, Cell Biology Metabolic inhibitor to study oxidative phosphorylation and mitochondrial bioenergetics. jhu.eduontosight.airesearchgate.net
DNP-Protein Conjugates Immunology Used as a hapten to stimulate and study antibody responses. ontosight.ai
DNP-Labeled Peptides Proteomics, Chemical Biology Tools for detecting and quantifying proteins and studying molecular interactions via anti-DNP antibodies. ontosight.ai

| DNP Lipophilic Esters | Pharmacology, Drug Delivery | Encapsulated in liposomes for targeted delivery and sustained release to specific cells or organs. mdpi.com |

Rationale for Investigating this compound Conjugates and Interactions in Experimental Systems

The rationale for creating and studying a this compound conjugate lies in the unique combination of its two constituent parts. By covalently linking the DNP uncoupler to the FAD redox cofactor, researchers can create a specialized molecular probe to investigate the intricacies of energy metabolism. smolecule.com The unique properties of the combined molecule make it particularly interesting for studies on energy transduction. smolecule.com

The primary motivations for investigating this compound conjugates include:

Studying Mitochondrial Bioenergetics : The conjugate allows for the targeted delivery of the uncoupling DNP group to the sites of FAD-dependent reactions within the mitochondria. This can provide insights into the spatial and functional relationships between specific dehydrogenases and the machinery of oxidative phosphorylation.

Developing Biotechnological Tools : Research into modified coenzymes, including altered forms of FAD, is a growing field. ontosight.ai Understanding how modifications like the addition of a DNP group affect the coenzyme's stability and reactivity can inform the design of novel enzymes and biosensors. ontosight.ai

Immunodetection : The DNP portion of the conjugate can serve as a detectable tag in various experimental setups. ontosight.ai After the this compound interacts with a biological system, its location and binding partners can potentially be identified using anti-DNP antibodies.

Overview of Major Research Paradigms and Unifying Concepts for this compound Studies

A research paradigm is the philosophical framework of beliefs and assumptions that guides scientific inquiry, influencing the questions asked and the methods used to answer them. rcs.ac.ukpaperpal.com The investigation of a specific biochemical compound like this compound is typically situated within a postpositivist paradigm. This paradigm assumes that an objective reality exists but acknowledges that it can only be understood imperfectly through empirical investigation. It emphasizes rigorous methodology, hypothesis testing, and quantitative measurement to approximate understanding. paperpal.com

Within this paradigm, research on this compound is unified by several core concepts and experimental approaches:

Unifying Concepts : The central themes in this compound research are bioenergetics , redox biology , and enzyme kinetics . Studies aim to understand how the conjugate perturbs energy flow, electron transfer reactions, and the catalytic activity of FAD-dependent enzymes.

Experimental Models : Research is conducted across different levels of biological complexity.

In vitro systems : These include studies with purified flavoenzymes or isolated mitochondria to measure direct effects on reaction rates, electron transport, and ATP synthesis.

In vivo systems : These involve introducing the compound to cultured cells to observe effects on cellular respiration, membrane potential, and signaling pathways. nih.gov

Methodological Approaches : The research relies heavily on quantitative techniques. This includes spectrophotometry and fluorescence to monitor redox changes, oxygen consumption measurements (respirometry) to assess metabolic rates, and various assays to quantify ATP levels and enzyme activity. The type of research question—be it about the therapeutic potential or the mechanism of harm—guides the specific study design, which could range from a randomized controlled trial in an animal model to a case-control study. libguides.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H48N12O19P2 B1196748 Dnp-fad CAS No. 73121-99-0

Properties

CAS No.

73121-99-0

Molecular Formula

C39H48N12O19P2

Molecular Weight

1050.8 g/mol

IUPAC Name

[[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[6-[6-(2,4-dinitroanilino)hexylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C39H48N12O19P2/c1-19-11-23-24(12-20(19)2)48(36-30(45-23)37(57)47-39(58)46-36)14-26(53)31(55)27(54)16-67-71(63,64)70-72(65,66)69-33-28(15-52)68-38(32(33)56)49-18-44-29-34(42-17-43-35(29)49)41-10-6-4-3-5-9-40-22-8-7-21(50(59)60)13-25(22)51(61)62/h7-8,11-13,17-18,26-28,31-33,38,40,52-56H,3-6,9-10,14-16H2,1-2H3,(H,63,64)(H,65,66)(H,41,42,43)(H,47,57,58)/t26-,27+,28-,31-,32-,33-,38-/m1/s1

InChI Key

NYKTUWQZGBKDBC-ODTKMWLQSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O

Synonyms

DNP-FAD
flavin N(6)-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine

Origin of Product

United States

Synthetic Strategies and Chemical Modification of Flavin Adenine Dinucleotide for Research Applications

Methodologies for Covalent Attachment of Dinitrophenyl Moieties to FAD

The covalent attachment of a DNP moiety to FAD requires precise chemical strategies to ensure the desired product is formed with high efficiency and selectivity. These methods often involve the reaction of a reactive DNP derivative with a specific functional group on the FAD molecule.

Regioselective Synthesis of DNP-FAD Conjugates

Achieving regioselectivity in the synthesis of this compound conjugates is critical to ensure that the DNP group is attached to a specific position on the FAD molecule, thereby preserving or intentionally modulating its function. While direct regioselective synthesis on the complex FAD molecule is challenging, strategies often involve the use of enzymes or targeting specific, highly reactive functional groups.

One approach involves the enzymatic modification of FAD-dependent enzymes. For instance, studies on glutathione (B108866) reductase have shown that a tyrosine residue in the active site can be covalently modified with a dinitrophenyl group using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). nih.govoup.com This reaction's specificity is dictated by the enzyme's three-dimensional structure, which brings the reactive FDNB into close proximity with the target amino acid near the FAD binding site. This suggests a strategy where the inherent binding affinity of FAD to its apoenzyme can be exploited to direct the DNP modification to a specific region of the FAD molecule, should a reactive group on FAD be accessible.

Another strategy for achieving regioselectivity involves the chemical synthesis of FAD analogs where a specific position is rendered more reactive. This could involve introducing a unique functional group, such as a primary amine or a thiol, at a desired position on the riboflavin (B1680620), adenine (B156593), or phosphate (B84403) moieties of FAD before the coupling reaction with a DNP derivative.

Functional Group Derivatization for DNP Incorporation

The most common method for introducing a DNP group is through the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, with nucleophilic functional groups. wikipedia.org FDNB readily reacts with primary and secondary amines, as well as phenolic hydroxyl groups and thiols, under mild alkaline conditions. nih.govlibretexts.org

In the context of FAD, the primary amino group of the adenine ring is a potential target for derivatization with FDNB. The reaction would proceed via a nucleophilic aromatic substitution, displacing the fluorine atom on the dinitrophenyl ring. This approach has been successfully used to derivatize other amine-containing biomolecules. nih.gov

The hydroxyl groups on the ribityl chain and the ribose moiety of FAD also present potential sites for derivatization. However, their lower nucleophilicity compared to the amino group would likely require more forcing reaction conditions or the use of activating agents, which could compromise the integrity of the FAD molecule.

A prominent example of creating a this compound derivative involves the synthesis of flavin N6-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine dinucleotide. This method utilizes a linker to attach the DNP group to the N6 position of the adenine moiety, demonstrating a targeted derivatization strategy.

Purification and Isolation Techniques for this compound Analogues

Following the synthesis of this compound conjugates, a robust purification strategy is essential to isolate the desired product from unreacted starting materials, side products, and excess reagents. A combination of chromatographic techniques is typically employed.

Affinity Chromatography: This technique can be highly effective, particularly if the this compound analog retains its ability to bind to an FAD-dependent apoenzyme. The crude reaction mixture can be passed through a column containing the immobilized apoenzyme. The this compound conjugate will bind specifically, while impurities are washed away. Elution can then be achieved by changing the buffer conditions (e.g., pH, ionic strength) or by using a solution of unmodified FAD to compete for the binding site. Conversely, if the DNP moiety is the target, an anti-DNP antibody-conjugated resin can be used for purification. google.com

Ion-Exchange Chromatography: The phosphate groups of FAD impart a significant negative charge, which can be exploited for purification using anion-exchange chromatography. The separation is based on the differential binding of molecules to a positively charged stationary phase. A salt gradient is typically used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. The introduction of the nonpolar dinitrophenyl group increases the hydrophobicity of FAD, allowing for its separation from the more polar, unmodified FAD. A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is used to elute the compounds.

Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully used for the separation of DNP-amino acids. wikipedia.org It avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. This method could be adapted for the purification of this compound, separating components based on their differential partitioning between two immiscible liquid phases.

Design Principles for this compound Based Probes and Inhibitors

The design of this compound conjugates as research tools is guided by the intended application, whether as a fluorescent probe to monitor enzymatic activity or as an inhibitor to block a specific biochemical pathway.

A key design principle for This compound based probes often leverages the phenomenon of Förster Resonance Energy Transfer (FRET). The flavin moiety of FAD is naturally fluorescent, with an emission maximum around 525 nm. The dinitrophenyl group, on the other hand, can act as an efficient quencher of this fluorescence when in close proximity. bachem.com This principle can be used to design "turn-on" fluorescent probes. In its intact state, the this compound conjugate would exhibit low fluorescence due to quenching. Upon enzymatic cleavage of a linker connecting the DNP and FAD moieties, the quencher is released, leading to a significant increase in fluorescence, which can be monitored to quantify enzyme activity. peptanova.de

Another design strategy for probes involves creating affinity labels . These are molecules that initially bind non-covalently to the active site of an enzyme and then react to form a stable covalent bond, permanently labeling the enzyme. nih.govresearchgate.net A this compound analog could be designed with a latent reactive group that, once the molecule is bound in the active site of an FAD-dependent enzyme, becomes activated and forms a covalent linkage with a nearby amino acid residue.

For the design of This compound based inhibitors , the strategy is to create a molecule that binds tightly to the active site of an FAD-dependent enzyme but is catalytically inactive. The DNP group can be strategically positioned to disrupt key interactions required for catalysis or to sterically block the binding of substrates. For example, in the design of inhibitors for FAD-dependent enzymes like LSD1, analogs of the FAD cofactor have been synthesized that covalently label the enzyme. nih.gov Similarly, FAD analogs can be designed to inhibit bacterial enzymes, offering potential new antibacterial agents. wikipedia.org The introduction of the bulky and electron-withdrawing DNP group can significantly alter the redox potential of the flavin ring system, potentially rendering the cofactor inactive in electron transfer reactions, a common function of FAD in many enzymes.

The table below summarizes the key design principles for this compound based probes and inhibitors.

Tool Type Design Principle Mechanism of Action Example Application
Fluorescent Probe Förster Resonance Energy Transfer (FRET)DNP quenches FAD fluorescence. Enzymatic cleavage separates DNP and FAD, restoring fluorescence.Real-time monitoring of enzyme activity.
Affinity Label Covalent ModificationBinds to the active site and forms a permanent covalent bond with the enzyme.Identifying and characterizing FAD-dependent enzymes.
Inhibitor Competitive Binding & InactivationBinds to the FAD binding site, preventing the natural cofactor from binding and/or participating in the catalytic reaction.Studying the role of specific FAD-dependent enzymes in metabolic pathways.

Characterization of this compound Conjugates for Research Purity and Identity

Once synthesized and purified, it is imperative to thoroughly characterize this compound conjugates to confirm their identity, purity, and structural integrity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Signatures for Structural Confirmation in Research Contexts

UV-Visible Spectroscopy: This is a fundamental technique for characterizing this compound conjugates. FAD has characteristic absorption peaks in the UV-visible region, typically around 375 nm and 450 nm, which are attributed to the flavin ring system. asm.orgrsc.org The dinitrophenyl group also has a strong absorbance in the UV region, typically around 360 nm for DNP-derivatized amines. nih.gov The UV-Vis spectrum of a this compound conjugate would be expected to show a combination of these absorption bands. A shift in the flavin peaks or the appearance of a new prominent peak in the 360-400 nm range would be indicative of successful DNP incorporation. researchgate.netresearchgate.net The ratio of absorbances at different wavelengths can be used to assess the purity of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level. In the ¹H NMR spectrum of a this compound conjugate, the appearance of signals in the aromatic region (typically between 7.5 and 9.0 ppm) corresponding to the protons of the dinitrophenyl ring would be a clear indication of successful conjugation. Furthermore, shifts in the chemical shifts of the protons on the adenine and riboflavin moieties of FAD compared to the unmodified molecule would provide information about the site of DNP attachment. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between the DNP group and the FAD molecule.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the this compound conjugate. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the analysis of the fragmentation pattern can provide further structural information, confirming the site of DNP attachment. thermofisher.com

The table below summarizes the expected spectroscopic signatures for a this compound conjugate.

Spectroscopic Technique Expected Signature for this compound Conjugate Information Provided
UV-Visible Spectroscopy Combined absorption peaks of FAD (around 375 and 450 nm) and DNP (around 360 nm). nih.govasm.orgrsc.orgConfirmation of the presence of both FAD and DNP moieties. Purity assessment.
NMR Spectroscopy Appearance of aromatic signals for the DNP ring. Shifts in the signals of FAD protons near the attachment site.Structural confirmation of the covalent linkage and identification of the attachment site.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the this compound conjugate.Unambiguous confirmation of the molecular weight and elemental composition.

Chromatographic Analysis for Conjugate Purity

The assessment of purity for the this compound (2',4-dinitrophenyl-flavin adenine dinucleotide) conjugate is a critical step to ensure the quality and reliability of its use in research applications. Chromatographic techniques are paramount in separating the desired conjugate from starting materials, unreacted FAD, free DNP groups, and other synthesis-related impurities. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods for this purpose.

High-performance liquid chromatography offers high resolution and sensitivity for the quantitative analysis of this compound purity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the relatively non-polar this compound conjugate from the more polar, unconjugated FAD. moravek.comsigmaaldrich.comvcu.edu The separation is typically achieved on a C8 or C18 stationary phase, where the this compound, being more hydrophobic due to the dinitrophenyl group, is retained longer than the unmodified FAD. cellmosaic.com

A gradient elution is often employed to achieve optimal separation. This typically involves a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier, such as acetonitrile or methanol (B129727). nih.govnih.gov The gradient starts with a higher proportion of the aqueous buffer and gradually increases the concentration of the organic modifier to elute the more strongly retained components like this compound. acs.org Detection is commonly performed using a UV-Vis detector, monitoring at wavelengths where both the flavin moiety (around 450 nm) and the DNP group (around 360 nm) absorb light. epa.gov This dual-wavelength monitoring can help in the identification of the conjugate and potential impurities. The purity of the conjugate is determined by integrating the peak area of the this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-layer chromatography provides a rapid and cost-effective qualitative assessment of the this compound conjugate's purity and can be used to monitor the progress of the synthesis and purification. researchgate.netnih.govfrontiersin.org For the analysis of flavin derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A variety of solvent systems can be employed as the mobile phase to achieve separation. One reported system for a DNP-adenine derivative involves a mixture of ethanol (B145695) and 1 M triethylammonium (B8662869) bicarbonate. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The this compound conjugate, being less polar than FAD, will typically exhibit a higher retention factor (Rf) value. Visualization of the separated spots is facilitated by the inherent yellow color of the flavin compounds. For enhanced sensitivity, the plates can be viewed under UV light.

The combination of these chromatographic methods provides a comprehensive evaluation of the purity of synthesized this compound conjugates, ensuring their suitability for subsequent research applications.

Table of Chromatographic Conditions for FAD and its Derivatives:

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Stationary Phase Reversed-Phase C8 or C18 column cellmosaic.comSilica gel plates researchgate.net
Mobile Phase Gradient of aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.0) and an organic modifier (e.g., methanol or acetonitrile) nih.govacs.orgEthanol-1 M triethylammonium bicarbonate (7:3, v/v)
Detection UV-Vis detector at ~360 nm and ~450 nm epa.govVisual inspection (yellow spots) or under UV light
Principle Separation based on hydrophobicity moravek.comsigmaaldrich.comSeparation based on polarity

Molecular and Cellular Mechanisms of Dnp Fad Action

DNP-FAD Interactions with Mitochondrial Bioenergetic Systems

This compound's primary mode of action is the uncoupling of oxidative phosphorylation, a critical process in cellular energy production. This interference has profound effects on several key components of mitochondrial function.

Influence on Proton Motive Force and Mitochondrial Membrane Potential in Model Systems

The electron transport chain (ETC) establishes a proton gradient, known as the proton-motive force, across the inner mitochondrial membrane. khanacademy.orgberkeley.edu This gradient, comprised of both a chemical potential (ΔpH) and an electrical potential (ΔΨ), stores energy that is harnessed by ATP synthase to produce ATP. berkeley.edu DNP, as a protonophore, disrupts this fundamental process. brainly.comquora.com It acts as a lipid-soluble weak acid, creating a pathway for protons to leak back into the mitochondrial matrix, bypassing the ATP synthase enzyme. quora.comnih.gov This dissipation of the proton gradient leads to a significant decrease in the mitochondrial membrane potential. nih.govresearchgate.net

Modulation of Electron Transport Chain Components by this compound (e.g., Complex I, Complex II)

The electron transport chain is a series of protein complexes (I, II, III, and IV) embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen. nih.govwikipedia.org This electron flow is coupled to the pumping of protons across the membrane. khanacademy.orgjackwestin.com

Complex I (NADH:ubiquinone oxidoreductase): This complex accepts electrons from NADH. libretexts.orgwikipedia.org While DNP does not directly inhibit Complex I, its uncoupling action stimulates the rate of electron transport through the entire chain, including Complex I, as the inhibitory back-pressure of the proton gradient is removed. libretexts.org Some studies have noted that chronic exposure to DNP can lead to a decrease in Complex I-mediated electron transport. nih.gov

Complex II (Succinate Dehydrogenase): Complex II serves as a direct entry point for electrons from FADH2, which is generated during the conversion of succinate (B1194679) to fumarate (B1241708) in the citric acid cycle. wikipedia.orglibretexts.org Unlike Complex I, Complex II does not pump protons across the membrane. nih.govjackwestin.com Electrons from FADH2 are transferred to coenzyme Q, bypassing Complex I. jackwestin.comuonbi.ac.ke Consequently, the oxidation of FADH2 results in fewer protons being pumped and thus a lower ATP yield compared to NADH. uonbi.ac.kedroracle.ai DNP's uncoupling effect also accelerates electron flow originating from Complex II. nih.gov

FeatureComplex I (NADH Dehydrogenase)Complex II (Succinate Dehydrogenase)
Electron Donor NADHFADH2
Proton Pumping YesNo
This compound Effect Increased rate of electron transport due to dissipation of proton gradient.Increased rate of electron transport.

Impact on ATP Synthesis and Hydrolysis Dynamics in Cellular Respiration Studies

The primary consequence of this compound's uncoupling action is a dramatic reduction in ATP synthesis. brainly.comlumenlearning.com By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP effectively disconnects the energy stored in the proton gradient from the ATP synthase machinery. nih.gov As a result, the energy from electron transport is largely dissipated as heat instead of being converted into the chemical energy of ATP. cuny.edulumenlearning.com This leads to a state where oxygen consumption and electron transport continue, and may even be stimulated, but ATP production is severely impaired. berkeley.edunih.gov

While ATP synthesis is inhibited, the process of ATP hydrolysis, the breakdown of ATP into ADP and inorganic phosphate (B84403), can be affected indirectly. bio-letters.comkhanacademy.org In some cellular contexts, the lack of ATP production due to DNP can trigger compensatory mechanisms that may involve changes in ATP hydrolysis rates as the cell attempts to manage its energy balance.

This compound as a Protonophore in Lipid Bilayer Systems

The ability of DNP to disrupt the mitochondrial proton gradient is rooted in its fundamental properties as a protonophore, a molecule that can transport protons across lipid membranes. actanaturae.ru This action has been extensively studied in model systems, particularly artificial lipid bilayers.

Mechanisms of Proton Translocation Across Model Membranes

In a lipid bilayer, DNP facilitates proton transport through a cyclical mechanism. chemrxiv.org As a weak acid, DNP can exist in both a protonated (neutral) and a deprotonated (anionic) form. The neutral, protonated form of DNP is lipid-soluble and can readily diffuse across the hydrophobic core of the lipid bilayer. actanaturae.ru Once it reaches the other side of the membrane, where the proton concentration is lower (higher pH), it releases its proton, converting to its anionic form. This charged form is less permeable to the membrane but can be transported back to the original side, where it can pick up another proton and repeat the cycle. actanaturae.ru This process effectively shuttles protons across the membrane, dissipating the proton gradient. nih.gov Some research suggests that the interaction of DNP with membrane proteins can enhance its protonophoric activity. actanaturae.ru

Interplay between this compound and Cellular Redox Homeostasis

The compound 2,4-dinitrophenol (B41442) (DNP) significantly influences the delicate balance of cellular redox homeostasis. This is primarily achieved through its interaction with key metabolic cofactors and its impact on the generation and scavenging of reactive oxygen species (ROS).

The ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H) to oxidized flavin adenine dinucleotide (FAD) is a critical indicator of the cell's metabolic state. nih.gov Endogenous NAD(P)H and FAD are central to mitochondrial activities, where they are cycled through oxidized and reduced states during the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OxPhos). mdpi.com An imbalance in redox homeostasis or active OxPhos leads to the oxidation of NAD(P)H and FADH2 to NAD+ and FAD, respectively. mdpi.com

The optical redox ratio, calculated from the fluorescence intensities of FAD and NAD(P)H, provides a non-invasive method to monitor these changes. mdpi.comnih.gov Specifically, it is often derived by dividing the fluorescence intensity of FAD by the sum of the intensities of NAD(P)H and FAD. mdpi.com In terminally differentiated cells like neurons, which heavily rely on oxidative phosphorylation for ATP production, a high baseline optical redox ratio is typically observed. nih.gov

Studies utilizing fluorescence lifetime imaging (FLIM) have further refined the analysis of these coenzymes. A fluorescence lifetime induced redox ratio (FLIRR) has been developed, which considers the lifetime characteristics of both NAD(P)H and FAD. mdpi.com This method has shown that the ratio of protein-bound NAD(P)H to protein-bound FAD increases during oxidative phosphorylation, indicating a higher oxidative state. mdpi.com

ParameterDescriptionSignificance in Cellular Models
NAD(P)H Reduced form of nicotinamide adenine dinucleotide (phosphate), a key electron donor in metabolic pathways. oroboros.atIts fluorescence is used to assess the metabolic state, with levels changing in response to metabolic shifts like glycolysis and oxidative phosphorylation. nih.govnih.gov
FAD Oxidized form of flavin adenine dinucleotide, an essential cofactor in cellular metabolism and redox reactions. elifesciences.orgIts fluorescence provides a complementary measure to NAD(P)H for determining the cellular redox state. nih.govmdpi.com
Optical Redox Ratio (ORR) A ratio calculated from the fluorescence intensities of FAD and NAD(P)H, typically FAD / (NAD(P)H + FAD). mdpi.comA key indicator of the balance between glycolysis and oxidative phosphorylation; changes in this ratio reflect metabolic reprogramming. mdpi.comnih.gov
Fluorescence Lifetime Imaging (FLIM) An imaging technique that measures the decay rate of fluorescence, providing information about the molecular environment of fluorophores like NAD(P)H and FAD. mdpi.comDistinguishes between free and protein-bound coenzymes, offering a more detailed view of metabolic activity. mdpi.com

DNP, as a mitochondrial uncoupler, has a complex role in the generation and scavenging of reactive oxygen species (ROS). Mitochondria are a primary source of ROS, which are natural byproducts of aerobic metabolism. mdpi.com The electron transport chain (ETC) is a major site of ROS production, particularly at Complex I and Complex III. nih.govahajournals.org

DNP's uncoupling action can, under certain conditions, reduce mitochondrial ROS production. By dissipating the proton motive force, it can decrease the electrochemical gradient across the inner mitochondrial membrane, which is a driving force for ROS generation. ahajournals.orgahajournals.org In fact, low doses of DNP have been shown to reduce levels of lipid peroxidation products in neurons, which is consistent with decreased mitochondrial ROS production. nih.gov

The generation of superoxide (B77818) (O₂•⁻), a primary ROS, can occur at the FAD moiety of Complex II, arising from the auto-oxidation of FADH₂ or the FADH•⁻ semiquinone. ahajournals.orgahajournals.org The balance between ROS generation and scavenging is tightly controlled within the cell through various enzymatic and non-enzymatic pathways to prevent oxidative damage. frontiersin.orgresearchgate.net

ProcessRole of this compoundKey Molecules Involved
ROS Generation DNP's uncoupling effect can decrease the proton gradient, potentially reducing ROS production at the ETC. ahajournals.orgnih.gov However, effects can be concentration-dependent. nih.gov The FAD moiety of Complex II is a site of superoxide generation. ahajournals.orgahajournals.orgSuperoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂), Electron Transport Chain (Complex I, II, III). nih.govahajournals.orgahajournals.org
ROS Scavenging DNP can induce an increase in the expression and activity of antioxidant enzymes. researchgate.netCatalase, Superoxide Dismutase (SOD), Glutathione (B108866) (GSH), Glutathione Reductase. researchgate.netfrontiersin.org

Exposure to DNP induces a state of mild bioenergetic stress by uncoupling oxidative phosphorylation. This stress, in turn, can activate adaptive cellular signaling pathways that enhance the cell's resilience to more severe insults. nih.gov This phenomenon is an example of hormesis, where a low dose of a stressful agent induces a beneficial adaptive response.

The adaptive bioenergetic stress response (ABSR) triggered by DNP involves multiple signaling pathways and organelles. nih.gov This response can bolster neuronal resistance to metabolic, oxidative, and excitotoxic stress. nih.gov The mechanisms underlying this neuroprotective effect are multifaceted and include the stimulation of pathways involving neurotrophic factors and transcription factors. nih.gov

By prompting cells to metabolize carbohydrates and fats without producing ATP, DNP forces a shift in cellular energy metabolism. nih.gov This metabolic reprogramming is a key component of the adaptive response. While high levels of DNP can be toxic, carefully controlled mild uncoupling can lead to beneficial outcomes by pre-conditioning cells to handle stress. nih.gov This adaptive response is not limited to neurons and has been observed in other cell types as well, where it can protect against various forms of cellular damage. researchgate.net

Recent studies on intermittent fasting have shown that similar adaptive responses involving the upregulation of stress resistance pathways and mitochondrial biogenesis occur, highlighting a conserved mechanism for enhancing cellular resilience through metabolic challenges. elifesciences.org

Biophysical and Spectroscopic Characterization of Dnp Fad Interactions

The investigation of 2,4-Dinitrophenyl-flavin adenine (B156593) dinucleotide (DNP-FAD) and its interactions with biomolecules is heavily reliant on an array of biophysical and spectroscopic methods. These techniques provide critical insights into the binding mechanisms, changes in conformation, redox states, and the thermodynamic and kinetic profiles that define these molecular interactions.

Role of Dnp Fad in Modulating Enzymatic Activity and Biochemical Pathways

Interaction with Flavoenzymes and Flavin-Dependent Oxidoreductases

Flavoenzymes are a class of enzymes that utilize FAD or flavin mononucleotide (FMN) as a prosthetic group to catalyze a wide array of redox reactions. Flavin-dependent oxidoreductases are critical components of cellular metabolism, involved in processes from energy production to biosynthesis. The introduction of DNP into these systems can significantly alter their function, primarily through interactions at the FAD-binding active site.

Research indicates that DNP can act as a competitive binder at the FAD active sites of certain flavoenzymes. This competition can prevent the natural cofactor, FAD, from binding, thereby disrupting enzyme function.

An in silico modeling study on alcohol oxidase (AOX) from Candida boidinii, an important FAD-dependent oxidoreductase, demonstrated that proton ionophores like DNP exhibit competitive binding with FAD. semanticscholar.orgbiologists.com The study revealed that DNP can occupy the FAD binding sites on the enzyme. semanticscholar.orgbiologists.com This occupancy is thought to block the entry of FAD, which could lead to the disruption of the enzyme's import into peroxisomes and impair its catalytic activity. semanticscholar.orgbiologists.com The adenosine (B11128) part of the FAD molecule is typically buried deep within the enzyme, while the isoalloxazine ring is closer to the surface; the competitive binding by DNP interferes with this crucial interaction. semanticscholar.orgbiologists.com

Table 1: Summary of in Silico Analysis of DNP and FAD Binding to Alcohol Oxidase (AOX)

FeatureFindingImplication
Binding Site DNP shows competitive binding with FAD at the enzyme's active site. semanticscholar.orgbiologists.comDNP can physically block the FAD cofactor from accessing its binding pocket. semanticscholar.orgbiologists.com
Mechanism The adenosine portion of FAD is deeply buried, while the isoalloxazine ring is near the surface; DNP interferes with this binding. biologists.comThe interaction disrupts the precise orientation required for FAD's function as a prosthetic group. biologists.com
Functional Consequence Occupancy of the FAD binding site by DNP may disrupt AOX import into peroxisomes. semanticscholar.orgbiologists.comInhibition of enzymatic function and potential disruption of metabolic pathways reliant on AOX. semanticscholar.orgbiologists.com

Allosteric regulation is a fundamental biological mechanism where the binding of a modulator molecule to a site other than the enzyme's active site—an allosteric site—alters the enzyme's activity. rsc.orglongdom.orggonzaga.edu This binding induces a conformational change that can either enhance (positive modulation) or inhibit (negative modulation) the enzyme's function. longdom.org Allosteric modulators are advantageous in drug discovery due to their potential for higher specificity and reduced off-target effects compared to molecules that target the highly conserved active sites. rsc.orglongdom.org

While the principle of allostery is well-established for many enzymes, including some flavoenzymes, direct evidence of DNP or a DNP-FAD conjugate acting as an allosteric modulator on flavoenzymes is not prominently featured in available research. nih.govcsauk.ac.incsjmu.ac.in The primary documented mechanism of DNP's interaction with flavoenzymes is through direct competition at the FAD active site. semanticscholar.orgbiologists.com

The interaction of DNP with enzymes can lead to significant changes in their kinetic parameters, such as the Michaelis constant (Km), which reflects substrate affinity, and the maximum reaction velocity (Vmax). nih.gov

In the context of FAD-dependent enzymes, DNP treatment has been shown to increase the activity of key mitochondrial enzymes. Studies in rats treated with DNP showed increased histochemical staining for NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II), indicating higher enzymatic activity. researchgate.net Treatment of isolated mitochondria after spinal cord injury with DNP also significantly maintained the activity of Complex I and improved mitochondrial respiration driven by both Complex I and Complex II substrates. nih.gov

Table 2: Observed Effects of DNP on Enzyme Kinetics and Activity

EnzymeSystemKinetic EffectFinding
Myosin ATPaseMammalian Skeletal MuscleDual (Inhibition/Activation)Increases apparent Km for ATP at low concentrations; increases Vmax at high ATP concentrations. nih.gov
NADH Dehydrogenase (Complex I)Rat Skeletal MuscleActivationIncreased histochemical staining, suggesting higher activity. researchgate.net
Succinate Dehydrogenase (Complex II)Rat Skeletal MuscleActivationIncreased histochemical staining, suggesting higher activity. researchgate.net
Mitochondrial Complexes I & IIIsolated Mitochondria (Post-Injury)Activation / PreservationDNP treatment maintained Complex I activity and increased State III and State V respiration. nih.gov

Influence on Specific Metabolic Pathways in Experimental Systems

DNP is most famously known as a mitochondrial uncoupler. It transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used by ATP synthase to produce ATP. fiveable.me This uncoupling action has profound, cascading effects on interconnected metabolic pathways, particularly those involving FAD and NAD+, such as glycolysis and the tricarboxylic acid (TCA) cycle.

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), producing ATP and NADH in the process. rsc.org The uncoupling action of DNP leads to a decrease in cellular ATP levels, which signals the cell to increase its rate of ATP production. researchgate.net To meet this demand, the rate of glycolysis is often accelerated, a phenomenon known as the Pasteur effect.

Experimental studies have confirmed this effect. In isolated turtle bladder tissue under anaerobic conditions, the addition of DNP resulted in an approximately twofold increase in lactate (B86563) formation, a direct indicator of increased anaerobic glycolysis. semanticscholar.org Similarly, studies on human glioma cells showed that both transient and chronic exposure to DNP led to a significant increase in glycolytic flux, as evidenced by higher glucose consumption and lactate production. frontiersin.org This stimulation of glycolysis is driven by the need to regenerate ATP and the rapid re-oxidation of NADH, which relieves feedback inhibition on glycolytic enzymes. nih.gov

The TCA cycle is the central engine of cellular respiration, oxidizing acetyl-CoA to generate NADH and FADH2, which then donate electrons to the electron transport chain (ETC). frontiersin.org The rate of the TCA cycle is tightly regulated by the availability of its substrates (like acetyl-CoA) and by feedback inhibition from its products, particularly high ratios of NADH/NAD+. fiveable.me

DNP's uncoupling of the ETC from ATP synthesis causes an acceleration of electron transport and oxygen consumption as the system attempts to restore the proton gradient. fiveable.me This leads to the rapid re-oxidation of NADH to NAD+ and FADH2 to FAD. pnas.org The resulting decrease in the NADH/NAD+ ratio and the increased availability of FAD alleviate the product inhibition on key TCA cycle enzymes, such as isocitrate dehydrogenase and the FAD-dependent succinate dehydrogenase (Complex II). nih.gov

Table 3: Influence of DNP on Key Metabolic Pathways

PathwayExperimental SystemObservationMechanism
Glycolysis Anaerobic Turtle Bladder~2-fold increase in lactate formation. semanticscholar.orgDNP stimulates ATP demand, accelerating glycolytic rate to compensate. semanticscholar.org
Glycolysis Human Glioma Cells>2-fold increase in glucose consumption and lactate production. frontiersin.orgChronic DNP exposure leads to elevated glycolytic flux. frontiersin.org
Pyruvate Dehydrogenase Rat MuscleDichloroacetate (a PDH activator) shifts kinetics toward oxidative metabolism, a state mimicked by uncoupling. biologists.comIncreased demand for acetyl-CoA and NAD+ recycling stimulates flux from pyruvate to the TCA cycle. biologists.comescholarship.org
TCA Cycle Rat Skeletal MuscleIncreased activity of succinate dehydrogenase (Complex II). researchgate.netRapid re-oxidation of FADH2 by the accelerated ETC relieves product inhibition. nih.gov
TCA Cycle Human Glioma XenograftsIncreased levels of succinate dehydrogenase-A (SDH-A). frontiersin.orgUncoupling increases mitochondrial activity and biogenesis, boosting TCA cycle enzyme levels. frontiersin.org

Effects on Lipid and Glucose Oxidation in in vitro and cellular studies

The chemical compound 2,4-Dinitrophenol (B41442) (DNP) is known for its role as an uncoupling agent in mitochondria, disrupting the proton gradient necessary for ATP synthesis and increasing the metabolic rate. Flavin adenine (B156593) dinucleotide (FAD) is a critical redox cofactor that acts as an electron carrier in numerous metabolic pathways, including the β-oxidation of fatty acids and the citric acid cycle, which are central to both lipid and glucose oxidation. portlandpress.com

The conjugation of DNP to FAD to form this compound creates a molecule with the potential to directly modulate the activity of FAD-dependent enzymes that are pivotal in cellular metabolism. While direct studies on the cellular effects of this compound on lipid and glucose oxidation are limited, the consequences of such a modification can be inferred from research on flavoenzymes chemically modified with related dinitrophenyl groups.

For instance, the covalent modification of a tyrosine residue in the active site of yeast glutathione (B108866) reductase with a dinitrophenyl group from 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) completely inhibited its primary reductase activity. oup.com This modification also induced new activities, such as NADPH-oxidase and NADPH-cytochrome c reductase activity, and destabilized the two-electron reduced form of the enzyme. oup.com Similarly, when thioredoxin reductase is derivatized with a dinitrophenyl group, its native function is inhibited, but it gains a potent NADPH oxidase activity, leading to the production of superoxide (B77818) radicals. ki.se This occurs because the FAD within the modified enzyme can still be reduced by NADPH but then transfers electrons to the dinitrophenyl moiety, which in turn reacts with molecular oxygen. ki.se

This compound as a Tool for Studying Protein-Cofactor Interactions

Modified cofactors are invaluable tools for elucidating enzyme mechanisms and structure-function relationships. This compound, a synthetic analog of FAD, serves as a specialized probe for investigating the interactions between flavin cofactors and their corresponding apoenzymes. Its utility stems from the attachment of the DNP group, which provides a spectral and structural perturbation that can be monitored and quantified.

A primary application of this compound is in the study of enzyme reconstitution. The process of removing the native FAD cofactor to create an inactive apoenzyme, followed by the reintroduction of a modified FAD analog like this compound, allows researchers to assess how modifications to the cofactor affect binding and catalytic activity. oup.com

Furthermore, this compound has been adapted for use in sensitive bioanalytical techniques, such as the prosthetic-group-label homogeneous immunoassay (PGLIA). acs.org In this format, this compound is used as a labeled prosthetic group. When not bound by an antibody, this compound can combine with an apoenzyme (like glucose oxidase apoenzyme) to form an active enzyme, generating a measurable signal. This application showcases this compound's utility as a robust tool in diagnostics and biochemical assays. acs.org

Probing FAD Binding Domains and Structural Motifs

The binding of this compound to an apoenzyme provides significant insight into the structural and chemical nature of the FAD binding domain. The bulky and electronically distinct DNP group acts as a probe, testing the steric and electrostatic tolerance of the cofactor binding pocket.

A study on the reconstitution of glucose oxidase apoenzyme with various FAD conjugates demonstrated the utility of this compound in this context. oup.com The research compared the rate of reconstitution and the final enzymatic activity achieved with native FAD versus this compound and other analogs. The findings showed that reconstitution with this compound was significantly slower and resulted in a lower maximum enzyme activity compared to unmodified FAD. oup.com

This indicates that the DNP moiety on the adenine portion of the molecule creates steric hindrance within the binding domain of glucose oxidase, impeding the proper docking of the cofactor. The lower resulting activity suggests that even when bound, the this compound may not be positioned optimally for efficient catalysis, providing valuable information about the precise structural requirements of the binding site for full enzymatic function.

CofactorReconstitution RateFinal Activity (% of FAD)
FAD Fast (60-70% max activity in 20 min)100%
This compound Slow (15% max activity in 20 min)42-72%
Data derived from a study on the reconstitution of glucose oxidase apoenzyme. oup.com

This approach, using analogs like this compound, helps to map the architecture of the active site and identify which parts of the cofactor are essential for binding and which can be modified, thereby defining the key structural motifs required for the protein-cofactor interaction.

Investigating Conformational Changes Induced by this compound Binding

The binding of a cofactor to its apoenzyme is often accompanied by conformational changes in the protein, which are essential for creating the catalytically competent active site. This compound can be used as a tool to investigate these induced-fit mechanisms.

The altered kinetics of enzyme reconstitution with this compound are indicative of a modified or hindered conformational transition. oup.com The slower binding rate suggests a higher energy barrier for the conformational adjustments the protein must undergo to accommodate the bulky DNP group. The resulting enzyme-cofactor complex may be locked in a strained or suboptimal conformation, which would explain the observed decrease in catalytic activity. oup.comoup.com

Studies on related systems provide a model for this phenomenon. For example, the binding of the cofactor PQQ to its apoenzyme induces a local conformational rearrangement that acts as a "lock" to ensure a strong interaction. acs.org It is logical to infer that the binding of this compound would similarly induce a conformational change, but the nature of this change would be altered by the DNP group. The instability observed in dinitrophenyl-modified glutathione reductase, where the modification makes the reduced enzyme highly reactive with oxygen, is a clear example of how a DNP moiety within the active site can fundamentally alter the conformational and electronic state of a flavoenzyme. oup.com By comparing the biophysical properties (e.g., stability, spectral characteristics) of the native holoenzyme with the this compound-reconstituted enzyme, researchers can gain valuable insights into the dynamics of protein-cofactor recognition and the conformational changes required for catalysis.

Advanced Methodological Approaches for Investigating Dnp Fad

In Vitro Enzyme Assays with DNP-FAD (e.g., spectrophotometric, fluorometric, coupled assays)

In vitro enzyme assays are fundamental for characterizing the interactions between this compound and specific enzymes. These assays allow for the determination of kinetic parameters and the elucidation of inhibitory or substrate-like behavior in a controlled environment.

Spectrophotometric Assays: These assays measure changes in light absorbance to monitor enzyme activity.

Direct Assays: In cases where this compound or a product of its reaction with an enzyme has a distinct absorbance spectrum, the reaction can be monitored directly. For instance, the reduction or oxidation of the flavin moiety of this compound by an oxidoreductase could lead to a measurable change in absorbance at a specific wavelength.

Indirect Assays: Often, an indirect approach is necessary. For example, in the study of D-amino acid oxidase (DAAO), a flavoenzyme that utilizes FAD, the production of α-keto acids from D-amino acids can be quantified. nih.govfrontiersin.org A common method involves the derivatization of these α-keto acids with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a 2,4-dinitrophenylhydrazone derivative that absorbs light at approximately 445 nm. nih.govfrontiersin.org This allows for the indirect measurement of enzyme activity. A simplified DNPH spectrophotometric assay has been developed to quantify carbonyl groups in oxidized proteins, which reduces interference from DNPH by shifting the maximum absorbance wavelength. nih.govresearchgate.net

Fluorometric Assays: These assays are typically more sensitive than spectrophotometric methods and rely on the measurement of fluorescence.

Fluorescent Probes: Specific fluorescent probes can be used to detect the products of an enzymatic reaction. For instance, a fluorometric assay for Cathepsin B activity uses a substrate labeled with a fluorophore that is released upon cleavage by the enzyme. abcam.com

Intrinsic Fluorescence: Changes in the intrinsic fluorescence of tryptophan residues in an enzyme upon binding to this compound can also be monitored to study their interaction.

Coupled Enzyme Assays: When the direct measurement of a reaction is not feasible, a second, or "coupling," enzyme can be introduced. This coupling enzyme acts on the product of the first reaction to generate a measurable signal. For example, if the primary enzyme produces NADH, a second enzyme that oxidizes NADH (with a corresponding change in absorbance at 340 nm) can be used to monitor the primary reaction rate. nih.gov This "enzyme teamwork" approach is crucial when neither the substrate nor the product of the initial reaction is easily detectable. cradle.bio

Assay TypePrincipleTypical Application with this compound Analogs
Spectrophotometric Measures changes in light absorbance.Quantifying products of FAD-dependent enzymes, such as α-keto acids from D-amino acid oxidase, after derivatization with DNPH. nih.govfrontiersin.org
Fluorometric Measures changes in fluorescence intensity.Detecting enzyme activity through the cleavage of a fluorogenic substrate. abcam.com
Coupled Enzyme Uses a second enzyme to convert an unmeasurable product into a measurable one.Monitoring reactions that produce or consume common cofactors like NADH or hydrogen peroxide. nih.govcradle.bio

Cell-Based Bioenergetic Profiling with this compound (e.g., Seahorse XF analysis, oxygen consumption rate, extracellular acidification rate)

Cell-based assays are critical for understanding the impact of this compound on cellular metabolism and bioenergetics in a more physiologically relevant context.

Seahorse XF Analysis: This technology allows for the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

Oxygen Consumption Rate (OCR): OCR is an indicator of mitochondrial respiration. By measuring changes in OCR in response to the addition of this compound, researchers can assess its effects on the electron transport chain and oxidative phosphorylation. As a derivative of DNP, a known uncoupling agent, this compound would be expected to increase OCR as the cell attempts to compensate for the dissipated proton gradient.

Extracellular Acidification Rate (ECAR): ECAR is primarily a measure of glycolysis, as the production of lactate (B86563) from glucose results in the acidification of the extracellular medium. An increase in ECAR following treatment with this compound could indicate a compensatory shift towards glycolysis to meet the cell's ATP demand when oxidative phosphorylation is compromised.

Research Findings: Studies using Seahorse XF analysis have demonstrated that compounds affecting mitochondrial function can significantly alter the balance between mitochondrial respiration and glycolysis. For example, the inhibition of mitochondrial ATP production often leads to an increase in glycolytic activity to maintain cellular energy levels.

ParameterMetabolic Process MeasuredExpected Effect of an Uncoupling Agent like this compound
Oxygen Consumption Rate (OCR) Mitochondrial RespirationIncrease
Extracellular Acidification Rate (ECAR) GlycolysisIncrease

Subcellular Fractionation and Mitochondrial Isolation Techniques for this compound Studies

To pinpoint the specific site of action of this compound within the cell, subcellular fractionation techniques are employed. These methods allow for the isolation of specific organelles, most notably mitochondria.

Differential Centrifugation: This is a common method used to separate cellular components based on their size and density. A typical protocol involves:

Homogenization of cells or tissues to break open the plasma membrane while leaving organelles intact.

A series of centrifugation steps at increasing speeds. Nuclei and unbroken cells pellet at low speeds, while mitochondria pellet at higher speeds. The final supernatant contains the cytosol and other smaller organelles.

Density Gradient Centrifugation: For higher purity, the crude mitochondrial fraction obtained from differential centrifugation can be further purified using a density gradient, such as a Percoll or sucrose (B13894) gradient. This separates mitochondria from other contaminating organelles and broken mitochondrial fragments.

Once isolated, these purified mitochondria can be used in a variety of in vitro assays to directly assess the effects of this compound on mitochondrial functions, such as respiration, membrane potential, and ATP synthesis, without the confounding variables of the intact cellular environment.

Imaging Techniques Utilizing this compound or Related Probes for Cellular Localization and Dynamics

Microscopy and imaging techniques are powerful tools for visualizing the localization and dynamic behavior of this compound or related fluorescent probes within living cells.

Fluorescence Microscopy: If this compound itself is fluorescent, or if a fluorescently tagged version is synthesized, its distribution within the cell can be directly visualized. This can reveal whether the compound accumulates in specific organelles, such as the mitochondria.

Confocal Microscopy: This advanced microscopy technique provides high-resolution images and the ability to optically section through a cell. This is particularly useful for colocalization studies, where the fluorescence signal of a this compound probe can be overlaid with that of a known mitochondrial marker (e.g., MitoTracker dyes) to confirm its mitochondrial localization.

Live-Cell Imaging: By performing fluorescence microscopy on living cells over time, the dynamics of this compound uptake, distribution, and potential redistribution in response to cellular events can be monitored. This provides valuable information on the compound's bioavailability and interaction with cellular structures in real-time.

Genetic Perturbation Models (e.g., gene knockdown/overexpression) to Study this compound Effects on Specific Proteins or Pathways

To understand how this compound's effects are mediated through specific proteins or pathways, researchers can utilize genetic perturbation models.

Gene Knockdown: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of a specific protein. For example, if it is hypothesized that this compound interacts with a particular FAD-dependent enzyme, knocking down the gene for that enzyme and then treating the cells with this compound can reveal whether the cellular response is altered. If the effect of this compound is diminished in the knockdown cells, it suggests that the targeted protein is a key mediator of its action.

Gene Overexpression: Conversely, cells can be engineered to overexpress a protein of interest. If overexpressing a specific FAD-dependent enzyme enhances the cellular response to this compound, it provides further evidence for a direct interaction.

These genetic approaches, when combined with the biochemical and cell-based assays described above, provide a powerful strategy for elucidating the precise molecular mechanisms of this compound action.

Theoretical and Computational Modeling of Dnp Fad Systems

Molecular Docking Studies of DNP-FAD with Enzymes and Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how this compound might interact with various enzymes and proteins.

Molecular docking simulations can be employed to predict the binding sites and interaction modes of this compound within the active sites of flavoenzymes or other proteins. By computationally placing the this compound molecule into the three-dimensional structure of a target protein, researchers can identify plausible binding poses. These predictions are guided by scoring functions that estimate the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

A study on a bacterial FAD synthetase (FADS) from Streptococcus pneumoniae (SpFADS) utilized molecular docking to understand substrate binding modes. nih.govmdpi.com While this study focused on the natural substrates, the methodology is directly applicable to modified cofactors like this compound to predict how they might interact with the active sites of such enzymes. nih.govmdpi.com The accuracy of these predictions can be enhanced by designating flexible residues within the active site during the simulation, allowing for a more realistic representation of the protein's adaptability to the ligand. mdpi.com

The following table illustrates a hypothetical comparison of key interactions for FAD versus this compound in a generic flavoenzyme binding pocket, as might be predicted by molecular docking:

Interacting MoietyNative FAD InteractionsPredicted this compound InteractionsPotential Impact
Flavin Ring Hydrogen bonds with backbone and side-chain atoms; Pi-stacking with aromatic residues.Similar hydrogen bonding and pi-stacking.Largely conserved binding for the core flavin structure.
Adenine (B156593) Ring Hydrogen bonds with specific residues; hydrophobic interactions.Similar hydrogen bonding and hydrophobic interactions.Anchoring of the adenine portion is likely maintained.
DNP Group Not applicable.Potential for new hydrogen bonds via nitro groups; possible steric clashes with certain residues; potential for pi-stacking with aromatic residues.Altered binding affinity and specificity; potential for modified positioning of the flavin ring.

Molecular Dynamics Simulations to Analyze this compound Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule's conformation changes in different environments, such as in solution or when bound to a protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that visualizes molecular motion.

When not bound to an enzyme, FAD in solution can exist in various conformations, including an "open" or extended form and a "closed" or stacked form where the flavin and adenine rings interact. semanticscholar.orgresearchgate.net MD simulations of this compound in an aqueous solution would likely show similar dynamic behavior. However, the bulky and electronegative DNP group could influence the equilibrium between the open and stacked states. For example, electrostatic repulsion between the DNP moiety and the phosphate (B84403) backbone could favor a more extended conformation.

When bound to a protein, the conformational flexibility of this compound would be significantly constrained. MD simulations of a this compound-protein complex can illustrate how the protein environment influences the cofactor's dynamics. For example, simulations could track the root-mean-square deviation (RMSD) of the this compound molecule to assess its stability within the binding pocket. researchgate.net Furthermore, these simulations can reveal the persistence of key hydrogen bonds and other interactions over time, providing a more dynamic picture than the static view offered by molecular docking. researchgate.net

A study on a DNA photolyase, for example, used MD simulations to investigate the conformational behavior of the FAD cofactor within the enzyme's pocket. semanticscholar.orgresearchgate.net Similar simulations for this compound would be invaluable in understanding how the dinitrophenyl modification affects its mobility and conformational shape within an enzyme active site. semanticscholar.orgresearchgate.net

The following table summarizes key dynamic properties of FAD and how they might be altered in this compound, as could be analyzed by MD simulations:

Dynamic PropertyFADPredicted this compound BehaviorAnalytical Focus of MD
Conformational States (in solution) Equilibrium between stacked and open conformations. semanticscholar.orgresearchgate.netEquilibrium may shift due to steric and electrostatic effects of the DNP group.Distance between flavin and adenine rings; dihedral angle analysis. researchgate.net
Binding Pocket Stability Stable within the binding pocket with low RMSD.RMSD may be higher if the DNP group introduces strain or unfavorable interactions.RMSD of the ligand and protein backbone over time. researchgate.net
Interaction Persistence Stable hydrogen bonds and hydrophobic contacts.Hydrogen bonds involving the DNP moiety may form or break; native interactions may be disrupted.Hydrogen bond analysis over the simulation trajectory. researchgate.net

Quantum Mechanical Approaches for this compound Redox Chemistry and Reaction Mechanisms

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are essential for studying chemical reactions and electronic properties, such as redox potentials. nih.govkit.edu These approaches are particularly relevant for understanding the redox chemistry of this compound, as the dinitrophenyl group is a strong electron-withdrawing group that is expected to significantly alter the electronic properties of the flavin ring system.

QM calculations can be used to compute the redox potential of this compound. mdpi.com Such calculations would likely show a significant increase in the redox potential of this compound compared to FAD, making it a stronger oxidizing agent. This is because the electron-withdrawing nitro groups of the DNP moiety would stabilize the reduced form of the flavin, making its reduction more favorable. A QM/MM approach, where the this compound and the immediate active site residues are treated with QM and the rest of the protein with MM, can provide a more accurate prediction of the redox potential in the protein environment. researchgate.netnih.gov

Furthermore, QM/MM simulations can be used to investigate the mechanisms of reactions catalyzed by flavoenzymes with this compound as the cofactor. youtube.comnih.gov These simulations can map out the entire reaction pathway, identifying transition states and calculating activation energies. This would be crucial for understanding how the altered redox properties of this compound affect the catalytic efficiency of an enzyme. For instance, a higher redox potential could accelerate reactions where the flavin acts as an electron acceptor.

The table below outlines the application of QM methods to study the redox properties of this compound:

PropertyComputational MethodPredicted Effect of DNP GroupSignificance
Redox Potential QM, QM/MM, Density Functional Theory (DFT) mdpi.comresearchgate.netchemrxiv.orgSignificant increase (more positive) compared to FAD.This compound would be a stronger oxidizing agent.
Reaction Mechanism QM/MM pathway calculations youtube.comnih.govAltered activation energies for electron and hydride transfer steps.Changes in enzyme catalytic efficiency and potentially reaction specificity.
Electronic Structure QM calculationsRedistribution of electron density on the flavin ring system.Fundamental understanding of the chemical basis for altered reactivity.

Computational Bioenergetics Models Incorporating this compound Effects

Computational models of cellular bioenergetics, particularly mitochondrial respiration, can be used to predict the systemic effects of molecules that interfere with energy metabolism. plos.org The dinitrophenyl moiety of this compound is structurally related to 2,4-dinitrophenol (B41442) (DNP), a classic uncoupling agent of oxidative phosphorylation. nih.gov Therefore, it is plausible that this compound, or its metabolites, could also act as a mitochondrial uncoupler.

Computational models of mitochondrial bioenergetics simulate the processes of the electron transport chain, ATP synthesis, and the maintenance of the mitochondrial membrane potential. plos.org These models can incorporate the effects of uncoupling agents by adding a term that represents proton leak across the inner mitochondrial membrane. By introducing this compound into such a model, one could simulate its potential to dissipate the proton gradient, leading to an increase in oxygen consumption and a decrease in ATP production. nih.gov

These models can predict how different concentrations of this compound might affect key bioenergetic parameters such as the mitochondrial membrane potential, ATP/ADP ratio, and the rate of oxygen consumption. Such simulations are valuable for generating hypotheses about the cellular effects of this compound that can then be tested experimentally. The interplay between mitochondrial dynamics and bioenergetics is a critical aspect that can be explored, as changes in cellular energy status are known to influence mitochondrial fission and fusion processes. nih.gov

The following table summarizes how computational bioenergetics models could be used to investigate the effects of this compound:

Bioenergetic ParameterModeling ApproachPredicted Effect of this compound (as an uncoupler)Cellular Consequence
Mitochondrial Membrane Potential Ordinary differential equation (ODE) based models of mitochondrial function. plos.orgDecrease.Reduced driving force for ATP synthesis.
Oxygen Consumption Rate Flux balance analysis or kinetic modeling.Increase.Higher metabolic rate to compensate for inefficient ATP production.
ATP Synthesis Rate Integration of ATP synthase kinetics into the model.Decrease.Potential energy deficit within the cell.
Proton Leak Addition of a proton transport term dependent on this compound concentration.Increase.Dissipation of the proton-motive force as heat. nih.gov

Future Directions and Unresolved Questions in Dnp Fad Research

Development of Novel DNP-FAD Analogues for Enhanced Specificity and Tunability

A significant avenue for future research lies in the rational design and synthesis of novel analogues of this compound. The goal is to create molecules with improved specificity for target enzymes and with tunable reactivity. Current research into flavin analogues demonstrates that chemical modification of the flavin molecule can alter its electronic structure and spectroscopic properties. researchgate.net This principle can be extended to this compound, where modifications to the dinitrophenyl group or the flavin moiety could modulate its inhibitory or labeling characteristics.

The synthesis of various hydrazone analogues, including those derived from 2,4-dinitrophenylhydrazine (B122626), has shown that structural alterations can significantly impact biological activity, such as enzyme inhibition. ias.ac.inresearchgate.net For instance, the synthesis of a library of 2,4-dinitrophenylhydrazone derivatives has been explored for their potential as alpha-amylase inhibitors. researchgate.net Similarly, creating a library of this compound analogues with varied linker lengths or modified phenyl rings could lead to the discovery of compounds with enhanced potency and selectivity for specific FAD-dependent enzymes. numberanalytics.com These analogues could serve as more precise molecular probes or as candidates for therapeutic intervention. numberanalytics.com

Future work should focus on:

Systematic structural modifications: Altering the substitution pattern on the dinitrophenyl ring or modifying the ribityl chain or adenine (B156593) portion of FAD.

Structure-activity relationship (SAR) studies: To understand how specific chemical changes affect the binding affinity and inhibitory potential of the analogues. ias.ac.in

Development of photo-activatable or "caged" analogues: These could be activated by light at specific times and locations within a cell, offering greater spatiotemporal control for research purposes.

Elucidation of Allosteric Mechanisms Mediated by this compound in Multi-subunit Complexes

Many FAD-dependent enzymes exist as multi-subunit complexes, and their activities are often regulated by allosteric mechanisms, where binding at one site affects the function at a distant site. A key unresolved question is how the binding of this compound to one subunit of such a complex might allosterically modulate the function of the entire assembly.

Studies on enzymes like methylenetetrahydrofolate reductase (MTHFR) have shown that cofactor (FAD) binding and the presence of allosteric inhibitors can induce significant conformational changes that regulate enzyme activity. plos.orguzh.ch It is plausible that this compound, by binding to the FAD site, could either mimic or interfere with these natural allosteric regulatory processes. The introduction of a bulky, charged DNP group could trigger conformational shifts not seen with the natural cofactor, potentially leading to novel inhibitory mechanisms. Research is needed to investigate whether this compound can induce or block these allosteric communications between subunits. acs.org

Key research questions include:

Does this compound binding to one subunit alter the FAD binding affinity or catalytic activity of adjacent subunits?

What are the long-range structural changes induced by this compound binding in a multi-subunit complex?

Can this compound serve as a tool to stabilize specific allosteric states of an enzyme complex, thereby allowing for their structural characterization?

Integration of Multi-Omics Data with this compound Studies to Map System-Level Effects

To fully comprehend the biological impact of this compound, it is essential to move beyond single-enzyme studies and embrace a systems-level perspective. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the cellular response to this compound. researchgate.net This multi-omics approach can help identify not only the direct targets of this compound but also the downstream pathways and networks that are affected. pnas.org

For example, proteomics can identify which FAD-dependent proteins are most significantly inhibited or downregulated in the presence of this compound. researchgate.net Transcriptomics can reveal compensatory changes in gene expression as the cell attempts to overcome the metabolic blockade. frontiersin.org Metabolomics can pinpoint specific metabolic bottlenecks and the accumulation or depletion of key metabolites resulting from the inhibition of FAD-dependent enzymes. frontiersin.org

Future research should aim to:

Perform quantitative proteomics to identify the full spectrum of proteins that interact with this compound in a cellular context.

Use transcriptomics to understand the adaptive gene expression programs initiated by cells exposed to this compound.

Apply metabolomics to create a detailed profile of the metabolic perturbations caused by this compound, providing insights into its functional consequences. researchgate.net

Integrate these multi-omics datasets to construct a comprehensive model of the cellular response to this compound, which is crucial for predicting its system-wide effects and potential off-target consequences. researchgate.net

Exploration of this compound in New Experimental Biological Systems and Cellular Models

Much of the initial research on FAD analogues and inhibitors has been conducted using purified enzymes or simple cell models. A crucial future direction is to explore the effects of this compound in more complex and physiologically relevant systems. This includes expanding studies to a wider range of cell types, tissues, and even whole organisms. The development of novel experimental models will be key to understanding the impact of this compound in the context of human diseases where flavoprotein dysfunction is implicated. mdpi.com

For instance, studying this compound in neuronal cell models could provide insights into its potential effects on neurodegenerative diseases where mitochondrial dysfunction plays a role. Using organoid models could offer a more accurate representation of tissue-level responses to this compound. Furthermore, exploring its effects in model organisms like Arabidopsis thaliana, which has a diverse array of flavoenzymes, could uncover conserved and species-specific responses. nih.gov

Key areas for expansion include:

Disease-specific cell models: Investigating the effects of this compound in cell lines derived from patients with flavin-dependent genetic disorders. mdpi.com

Three-dimensional culture systems: Using organoids and spheroids to study the impact of this compound in a more tissue-like environment.

Model organisms: Administering this compound to organisms such as zebrafish or mice to study its in vivo effects on development, metabolism, and behavior.

Refinement of Theoretical Models for Predictive this compound Activity and Interaction

Computational and theoretical modeling are powerful tools that can accelerate the discovery and optimization of this compound analogues and predict their biological interactions. researchgate.net By refining theoretical models, researchers can better anticipate how this compound and its derivatives will bind to target proteins and what their functional consequences will be. This can guide the synthesis of new compounds and help interpret experimental results.

Current computational approaches, such as molecular docking and molecular dynamics (MD) simulations, can be used to model the interaction of this compound with the FAD-binding sites of various proteins. nih.govfrontiersin.org These simulations can predict binding affinities, identify key amino acid residues involved in the interaction, and reveal the conformational changes induced by binding. researchgate.netoup.com Quantum mechanics/molecular mechanics (QM/MM) calculations can provide a deeper understanding of the electronic effects of the dinitrophenyl group on the flavin's redox potential. researchgate.net

Future efforts in this area should focus on:

Developing more accurate force fields: To better represent the specific chemical properties of the dinitrophenyl and flavin moieties.

Using machine learning: To develop predictive models of this compound activity based on large datasets of protein structures and inhibitor activities. wikipedia.org

Integrating computational models with experimental data: To create a feedback loop where theoretical predictions guide experiments, and experimental results are used to refine the models. nih.gov

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo this compound effects?

  • Methodological Answer :
  • Perform physiologically based pharmacokinetic (PBPK) modeling to adjust for bioavailability differences.
  • Use tissue-specific metabolomics to identify off-target interactions.
  • Validate with conditional knockout models to isolate organ-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.